Pyrrophenone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C49H37F2N3O5S2 |

|---|---|

Molekulargewicht |

850 g/mol |

IUPAC-Name |

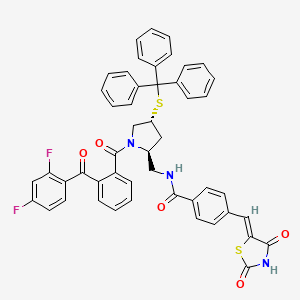

N-[[(2S,4R)-1-[2-(2,4-difluorobenzoyl)benzoyl]-4-tritylsulfanylpyrrolidin-2-yl]methyl]-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide |

InChI |

InChI=1S/C49H37F2N3O5S2/c50-36-24-25-41(42(51)27-36)44(55)39-18-10-11-19-40(39)47(58)54-30-38(28-37(54)29-52-45(56)32-22-20-31(21-23-32)26-43-46(57)53-48(59)60-43)61-49(33-12-4-1-5-13-33,34-14-6-2-7-15-34)35-16-8-3-9-17-35/h1-27,37-38H,28-30H2,(H,52,56)(H,53,57,59)/b43-26-/t37-,38+/m0/s1 |

InChI-Schlüssel |

XSCZRVUQXBBTRO-GYCZXHFISA-N |

Isomerische SMILES |

C1[C@H](CN([C@@H]1CNC(=O)C2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)S3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)SC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |

Kanonische SMILES |

C1C(CN(C1CNC(=O)C2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)SC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |

Synonyme |

pyrrophenone |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Pyrrophenone's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrrophenone is a potent and highly specific inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade. Its mechanism of action centers on the reversible blockade of cPLA2α's catalytic activity, thereby preventing the release of arachidonic acid from membrane phospholipids. This action effectively curtails the production of downstream pro-inflammatory mediators, including prostaglandins, leukotrienes, and thromboxanes. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.

Core Mechanism of Action: Inhibition of cPLA2α

This compound exhibits potent and specific inhibitory activity against cytosolic phospholipase A2α (cPLA2α) with an IC50 value of 4.2 nM.[1][2] This inhibition is reversible, a characteristic that distinguishes it from other cPLA2α inhibitors like AACOCF3, which demonstrates slow-binding inhibition.[3][4] The primary mode of action involves this compound occupying the catalytic site of cPLA2α, thereby preventing the hydrolysis of membrane phospholipids and the subsequent release of arachidonic acid.[5] This substrate deprivation is the cornerstone of its anti-inflammatory effects.[5][6]

The inhibitory effect of this compound is highly selective for cPLA2α. Its inhibitory potency against 14 kDa secretory PLA2s (types IB and IIA) is over two orders of magnitude lower than that for cPLA2α, highlighting its specificity.[3][4] Furthermore, this compound has been shown to not directly inhibit phospholipase D (PLD) activity in fMLP-activated human polymorphonuclear neutrophils (PMN).[5][6]

Downstream Effects: Suppression of Pro-Inflammatory Mediators

By inhibiting cPLA2α-mediated arachidonic acid release, this compound effectively suppresses the biosynthesis of a wide array of pro-inflammatory lipid mediators. This includes potent inhibition of the formation of prostaglandin E2 (PGE2), thromboxane B2 (TXB2), and leukotriene B4 (LTB4) in human whole blood.[1][2] In human PMN, this compound potently inhibits the biosynthesis of leukotrienes, PGE2, and platelet-activating factor (PAF) with IC50 values in the nanomolar range.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory activity of this compound from various studies.

Table 1: Inhibitory Activity of this compound on cPLA2α and Downstream Mediators

| Target/Process | Cell Type/System | Stimulant | IC50 Value | Reference |

| cPLA2α (isolated enzyme) | - | - | 4.2 nM | [1][2] |

| Arachidonic Acid Release | THP-1 cells | A23187 | 24 ± 1.7 nM | [1] |

| Prostaglandin E2 (PGE2) Production | THP-1 cells | A23187 | 25 ± 19 nM | [1] |

| Leukotriene C4 (LTC4) Production | THP-1 cells | A23187 | 14 ± 6.7 nM | [1] |

| Arachidonic Acid Release | Human whole blood | A23187 | 0.19 ± 0.068 µM | [1] |

| Prostaglandin E2 (PGE2) Production | Human whole blood | A23187 | 0.20 ± 0.047 µM | [1] |

| Thromboxane B2 (TXB2) Production | Human whole blood | A23187 | 0.16 ± 0.093 µM | [1] |

| Leukotriene B4 (LTB4) Production | Human whole blood | A23187 | 0.32 ± 0.24 µM | [1] |

| 5-Lipoxygenase Products Biosynthesis | Human PMN | fMLP, PAF, Thapsigargin | 1-10 nM | [5] |

| Platelet-Activating Factor (PAF) Biosynthesis | Human PMN | Thapsigargin | 1-2 nM | [5] |

| Prostaglandin E2 (PGE2) Biosynthesis | Human PMN | A23187 | 3-4 nM | [5] |

| Arachidonic Acid Release | IMLF+/+ cells | Serum | ~0.05 µM | [7] |

| Interleukin-1-induced PGE2 Synthesis | Human renal mesangial cells | - | 0.0081 µM | [3][4] |

Signaling Pathways

The mechanism of action of this compound can be visualized through the following signaling pathways.

Primary Mechanism: Inhibition of the cPLA2α Pathway

Caption: this compound's primary mechanism of action.

Off-Target Effect: Inhibition of ER Calcium Release

Caption: Off-target effect of this compound on calcium signaling.

Experimental Protocols

The elucidation of this compound's mechanism of action has been supported by a variety of experimental methodologies. Below are summaries of key experimental protocols cited in the literature.

Measurement of Eicosanoid and PAF Biosynthesis in Human Neutrophils

-

Cell Isolation: Human polymorphonuclear neutrophils (PMN) are isolated from fresh human blood.

-

Incubation: PMN suspensions are incubated at 37°C.

-

Inhibitor Addition: Increasing concentrations of this compound are added to the cell suspensions 10 minutes prior to stimulation.

-

Stimulation: Cells are activated with physiological or pharmacological agents such as fMLP, PAF, A23187, or thapsigargin.

-

Quantification: The biosynthesis of leukotrienes, PGE2, and PAF is measured using appropriate analytical techniques, such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[5][6]

Arachidonic Acid Release Assay

-

Cell Culture: Human monocytic cells (e.g., THP-1) are cultured.

-

Radiolabeling: Cells are labeled with [3H]arachidonic acid to incorporate it into cellular phospholipids.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: Arachidonic acid release is stimulated using a calcium ionophore like A23187.

-

Measurement: The amount of released [3H]arachidonic acid into the supernatant is quantified by scintillation counting.[3]

Calcium Mobilization Assay

-

Cell Loading: Cells (e.g., fibroblasts) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Inhibitor Treatment: Cells are treated with this compound.

-

Stimulation: Calcium release from the endoplasmic reticulum is triggered by agonists such as ATP or serum.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence of the calcium-sensitive dye.[7]

Off-Target Effects

It is crucial to note that at concentrations exceeding ~0.5 µM, this compound can exhibit off-target effects.[7] Specifically, it has been shown to block calcium release from the endoplasmic reticulum (ER) in response to stimuli like ATP and serum.[7] This effect is independent of its cPLA2α inhibitory activity, as it is also observed in cells lacking cPLA2α.[7] The proposed mechanism for this off-target effect involves the inhibition of a novel serine hydrolase that regulates calcium mobilization.[7] This can, in turn, inhibit the calcium-dependent translocation of the cPLA2α C2 domain to the Golgi apparatus.[7] Therefore, careful dose-response studies are essential when using this compound to ensure that the observed effects are specifically due to the inhibition of cPLA2α catalytic activity.

Conclusion

This compound is a powerful and specific research tool for investigating the roles of cPLA2α in various physiological and pathological processes. Its primary mechanism of action is the potent and reversible inhibition of cPLA2α, leading to a significant reduction in the production of pro-inflammatory eicosanoids and PAF. While its off-target effects on calcium signaling at higher concentrations necessitate careful experimental design, its high potency and specificity at lower concentrations make it an invaluable inhibitor for studying the contributions of the cPLA2α pathway in inflammation and other diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils [pubmed.ncbi.nlm.nih.gov]

- 7. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

Pyrrophenone as a cPLA2α Inhibitor: A Technical Guide

Introduction

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade. As a member of the Group IVA phospholipase A2 family, it is widely expressed in mammalian tissues and plays a rate-limiting role in the production of eicosanoids, a class of potent lipid mediators including prostaglandins and leukotrienes.[1][2] The activation of cPLA2α is triggered by various extracellular stimuli, such as growth factors and cytokines, leading to the hydrolysis of membrane phospholipids to release arachidonic acid (AA).[3] This released AA is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to generate inflammatory mediators.[1][4]

Pyrrophenone is a cell-permeable, pyrrolidine-based derivative that has emerged as a highly potent, selective, and reversible inhibitor of cPLA2α.[5][6] Its efficacy, which is reported to be two to three orders of magnitude greater than other common inhibitors like arachidonyl trifluoromethyl ketone (AACOCF3), makes it an invaluable pharmacological tool for investigating the roles of cPLA2α in cellular processes and disease models.[2][7] This guide provides a detailed overview of this compound's mechanism of action, inhibitory activity, relevant signaling pathways, and key experimental protocols for its use.

Mechanism of Action

This compound exerts its inhibitory effect on cPLA2α through a reversible interaction with the enzyme's active site. The proposed mechanism involves the formation of a hemiketal between the ketone carbonyl group of this compound and the active site serine (Ser-228) of cPLA2α.[1] This interaction blocks the catalytic activity of the enzyme, thereby preventing the hydrolysis of phospholipids and the subsequent release of arachidonic acid.[1][6] Unlike some inhibitors that exhibit slow-binding characteristics, this compound's action is rapid and does not necessitate a pre-incubation period.[5] The inhibition is reversible, as demonstrated by the recovery of lipid mediator biosynthesis in cells after washing with autologous plasma.[6]

Off-Target Effects

While highly potent for cPLA2α, it is crucial for researchers to be aware of this compound's significant off-target effects, primarily related to calcium mobilization. Studies have shown that this compound can block the release of calcium from the endoplasmic reticulum (ER) in response to stimuli like ATP, serum, and the calcium ionophore A23187.[1] This effect occurs even in cells lacking cPLA2α, indicating it is an off-target action.[1] By inhibiting the increase in cytosolic calcium, this compound consequently blocks the necessary translocation of the cPLA2α C2 domain from the cytosol to the Golgi and other membranes, a critical step for its activation.[1] This off-target action implicates a novel serine hydrolase in the regulation of ER calcium release.[1]

Quantitative Inhibitory Activity

This compound demonstrates potent inhibition of cPLA2α enzymatic activity and the downstream production of arachidonic acid and eicosanoids in various cellular systems.

| Parameter | Value | Assay/System | Reference |

| IC₅₀ (cPLA2α enzyme) | 4.2 nM | In vitro enzyme assay | [5][8] |

| IC₅₀ (cPLA2α enzyme) | ~0.05 µM | Serum-stimulated IMLF+/+ cells | [1] |

Table 1: In Vitro and Cellular IC₅₀ of this compound for cPLA2α.

| Cell Line | Stimulant | Inhibited Product | IC₅₀ Value | Reference |

| THP-1 Cells | A23187 | Arachidonic Acid Release | 24 nM | [5][8] |

| A23187 | Prostaglandin E₂ (PGE₂) | 25 nM | [5][8] | |

| A23187 | Leukotriene C₄ (LTC₄) | 14 nM | [5][8] | |

| Human Whole Blood | A23187 | Arachidonic Acid Release | 0.19 µM | [8] |

| A23187 | Prostaglandin E₂ (PGE₂) | 0.20 µM | [8] | |

| A23187 | Thromboxane B₂ (TXB₂) | 0.16 µM | [8] | |

| A23187 | Leukotriene B₄ (LTB₄) | 0.32 µM | [8] | |

| Human PMNs | fMLP, PAF, Thapsigargin | 5-LO Products (Leukotrienes) | 1-10 nM | [6] |

| Human Renal Mesangial Cells | Interleukin-1 | Prostaglandin E₂ (PGE₂) | 8.1 nM | [2] |

Table 2: this compound Inhibition of Arachidonic Acid Metabolite Production in Cell-Based Assays.

Signaling Pathways and Experimental Workflows

cPLA2α Activation and Arachidonic Acid Cascade

The activation of cPLA2α is a multi-step process. An initial stimulus (e.g., growth factor, cytokine) binding to a cell surface receptor triggers an increase in intracellular calcium concentration ([Ca²⁺]c). This rise in calcium induces the translocation of the cPLA2α C2 domain from the cytosol to membranes like the Golgi apparatus and endoplasmic reticulum.[1][3] Concurrently, signaling cascades such as the MAPK/ERK pathway lead to the phosphorylation of cPLA2α at key serine residues (e.g., Ser-505), which enhances its catalytic activity.[3][9] Once activated and localized to the membrane, cPLA2α hydrolyzes phospholipids to release arachidonic acid.

Caption: cPLA2α activation and the arachidonic acid cascade.

Site of Action for this compound

This compound directly inhibits the catalytic activity of membrane-bound, phosphorylated cPLA2α. Additionally, its off-target effect of blocking ER calcium release prevents the initial calcium-dependent translocation of cPLA2α to the membrane, representing a secondary, indirect inhibitory mechanism.

Caption: this compound's dual inhibitory action on the cPLA2α pathway.

General Experimental Workflow for Assessing Inhibition

A typical workflow to evaluate the efficacy of this compound involves cell culture, pre-treatment with the inhibitor, stimulation to activate the cPLA2α pathway, and subsequent analysis of arachidonic acid release or eicosanoid production.

Caption: Workflow for evaluating this compound's inhibitory effects.

Experimental Protocols

cPLA2α Enzymatic Activity Assay (PC/Triton X-100 Micelle Assay)

This assay measures the enzymatic activity of purified cPLA2α using a mixed micelle substrate.

-

Materials:

-

Purified recombinant human cPLA2α.

-

Substrate: 1-palmitoyl-2-[¹⁴C]arachidonoyl-phosphatidylcholine ([¹⁴C]AA-PC).

-

Triton X-100.

-

Assay Buffer: 100 mM Hepes (pH 7.5), 800 µM Triton X-100, 100 µM CaCl₂, 2 mM DTT, 0.1 mg/ml BSA.

-

This compound stock solution in DMSO.

-

-

Methodology:

-

Prepare mixed micelles by drying the [¹⁴C]AA-PC under nitrogen and resuspending in assay buffer containing Triton X-100 via sonication.

-

Add varying concentrations of this compound (or DMSO vehicle) to the assay buffer.

-

Initiate the reaction by adding purified cPLA2α enzyme to the mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

-

Terminate the reaction by adding a fatty acid extraction solution (e.g., Dole's reagent: isopropanol/heptane/1 N H₂SO₄).

-

Extract the released [¹⁴C]arachidonic acid using heptane.

-

Quantify the radioactivity in the heptane phase using liquid scintillation counting.

-

Calculate the percentage of inhibition relative to the vehicle control to determine the IC₅₀ value.[2]

-

Cell-Based Arachidonic Acid (AA) Release Assay

This protocol measures the inhibition of AA release from intact cells.

-

Materials:

-

Cell line of interest (e.g., THP-1 human monocytic cells).

-

[³H]Arachidonic acid.

-

Cell culture medium (e.g., RPMI 1640 with FBS).

-

Stimulant (e.g., Calcium ionophore A23187).

-

This compound stock solution in DMSO.

-

-

Methodology:

-

Label cells by incubating them overnight with [³H]arachidonic acid in culture medium. This incorporates the radiolabel into the cell membranes.

-

Wash the cells thoroughly with fresh medium containing BSA to remove unincorporated [³H]AA.

-

Pre-incubate the labeled cells with various concentrations of this compound or DMSO vehicle for a defined period (e.g., 30 minutes).[1]

-

Stimulate the cells with A23187 to induce AA release.

-

After stimulation (e.g., 15-30 minutes), centrifuge the samples to pellet the cells.

-

Collect the supernatant and measure the amount of released [³H]AA via liquid scintillation counting.

-

Calculate the percentage of inhibition compared to the stimulated vehicle control.[2]

-

Measurement of Eicosanoid Production (ELISA)

This protocol quantifies the production of specific eicosanoids like Prostaglandin E₂ (PGE₂) or Leukotriene B₄ (LTB₄).

-

Materials:

-

Cell line or primary cells (e.g., human PMNs, renal mesangial cells).

-

Stimulant (e.g., fMLP, Interleukin-1).

-

This compound stock solution in DMSO.

-

Commercially available ELISA kits for the specific eicosanoid of interest (PGE₂, LTB₄, etc.).

-

-

Methodology:

-

Plate cells at an appropriate density and allow them to adhere.

-

Pre-treat the cells with desired concentrations of this compound or DMSO vehicle for 30 minutes.

-

Add the stimulant to the cells and incubate for the time required to achieve maximal eicosanoid production.

-

Collect the cell culture supernatant.

-

Perform the ELISA according to the manufacturer's instructions, using the collected supernatant. This typically involves adding the supernatant to antibody-coated plates, followed by detection with a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric substrate.

-

Read the absorbance on a plate reader and calculate the concentration of the eicosanoid based on a standard curve.

-

Determine the IC₅₀ of this compound by plotting the percentage of inhibition against the inhibitor concentration.[2][8]

-

Selectivity and Comparison with Other Inhibitors

This compound exhibits high selectivity for cPLA2α over other phospholipase A2 isoforms. For instance, its inhibitory activity against 14-kDa secretory PLA₂s (types IB and IIA) is over two orders of magnitude less potent than for cPLA2α.[2] This specificity is a significant advantage over less selective inhibitors.

When compared to other widely used cPLA2α inhibitors, this compound is substantially more potent. Studies show it is approximately 100-fold more potent than methyl arachidonyl fluorophosphonate (MAFP) and arachidonyl trifluoromethyl ketone (AACOCF₃) for inhibiting leukotriene biosynthesis in activated neutrophils.[6][7]

Conclusion

This compound is a powerful and highly potent inhibitor of cPLA2α, acting through a reversible mechanism at the enzyme's active site. Its ability to effectively block the release of arachidonic acid and the subsequent production of inflammatory eicosanoids makes it an exceptional research tool for dissecting the role of cPLA2α in physiology and pathology. However, researchers must remain cognizant of its significant off-target ability to inhibit ER calcium release, which can independently affect cPLA2α translocation and other calcium-dependent cellular processes. Careful experimental design and data interpretation are therefore essential when using this otherwise invaluable inhibitor.

References

- 1. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Regulation of Cytosolic Phospholipase A2 (cPLA2α) and Its Association with Cell Proliferation in Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytosolic Phospholipase A2 Alpha Regulates TLR Signaling and Migration in Metastatic 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cPLA2α Inhibitor II, this compound - CAS 341973-06-6 - Calbiochem | 530538 [merckmillipore.com]

- 6. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Phospholipase A2 - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Chemical Core of Pyrrophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrophenone is a potent and highly specific inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed methodologies for key experiments are outlined, and the compound's role in the eicosanoid signaling pathway is visually represented. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of inflammation, signal transduction, and drug development.

Chemical Identity and Structure

This compound, systematically named N-[[(2S,4R)-1-[2-(2,4-difluorobenzoyl)benzoyl]-4-[(triphenylmethyl)thio]-2-pyrrolidinyl]methyl]-4-[(Z)-(2,4-dioxo-5-thiazolidinylidene)methyl]-benzamide, is a complex heterocyclic molecule with a central pyrrolidine core.[1][2] Its chemical structure is characterized by several key functional groups that contribute to its biological activity, including a difluorobenzoyl group, a triphenylmethylthio moiety, and a thiazolidinedione ring.

The chemical structure of this compound is presented below in DOT language, which can be rendered by any Graphviz-compatible tool.

Caption: Chemical structure of this compound highlighting the core pyrrolidine ring and its key substituents.

Physicochemical and Biological Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₉H₃₇F₂N₃O₅S₂ | [1][2] |

| Molecular Weight | 849.96 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | DMSO: ~15 mg/mLDMF: ~12.5 mg/mLDMSO:PBS (pH 7.2) (1:10): ~0.1 mg/mL | [1] |

| Storage Temperature | -20°C | [2] |

Table 2: Biological Activity of this compound

| Target/Assay | IC₅₀ Value | Cell Type/Conditions | Source |

| cPLA2α (enzymatic) | 4.2 nM | Isolated enzyme | [2][3] |

| Arachidonic Acid Release | 24 ± 1.7 nM | THP-1 cells (A23187 stimulated) | [3] |

| Prostaglandin E₂ (PGE₂) Production | 25 ± 19 nM | THP-1 cells (A23187 stimulated) | [3] |

| Leukotriene C₄ (LTC₄) Production | 14 ± 6.7 nM | THP-1 cells (A23187 stimulated) | [3] |

| Arachidonic Acid Release | 0.19 ± 0.068 µM | Human whole blood (A23187 stimulated) | [3] |

| PGE₂ Production | 0.20 ± 0.047 µM | Human whole blood (A23187 stimulated) | [3] |

| Thromboxane B₂ (TXB₂) Production | 0.16 ± 0.093 µM | Human whole blood (A23187 stimulated) | [3] |

| Leukotriene B₄ (LTB₄) Production | 0.32 ± 0.24 µM | Human whole blood (A23187 stimulated) | [3] |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects through the potent and specific inhibition of cytosolic phospholipase A2α (cPLA2α). This enzyme is a key regulator of the eicosanoid signaling pathway. Upon cellular stimulation, cPLA2α translocates to the membrane where it catalyzes the hydrolysis of membrane phospholipids, releasing arachidonic acid. Arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting cPLA2α, this compound effectively blocks the initial step of this cascade, thereby reducing the production of these inflammatory molecules.[3]

The inhibitory role of this compound in the eicosanoid signaling pathway is depicted in the following diagram:

References

Pyrrophenone: A Technical Guide for the Investigation of Lipid Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrophenone is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the initiation of the arachidonic acid (AA) cascade and subsequent production of a diverse array of lipid signaling molecules known as eicosanoids. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in studying lipid signaling, and detailed protocols for its use in key experimental settings.

Mechanism of Action

This compound acts as a reversible inhibitor of cPLA2α.[1] Its inhibitory effect is highly specific for the cytosolic isoform, with negligible activity against secretory PLA2 (sPLA2) enzymes. By binding to cPLA2α, this compound prevents the hydrolysis of membrane phospholipids, thereby blocking the release of arachidonic acid, the rate-limiting step in eicosanoid biosynthesis. This targeted inhibition makes this compound an invaluable tool for dissecting the roles of cPLA2α-derived lipid mediators in various physiological and pathological processes.

It is important to note that at higher concentrations (IC50 ~0.5–1 µM), this compound has been shown to have off-target effects, including the inhibition of endoplasmic reticulum (ER) calcium release.[2] Researchers should therefore perform careful dose-response studies to ensure that the observed effects are due to the specific inhibition of cPLA2α.

Data Presentation: Inhibitory Potency of this compound

The following tables summarize the quantitative data on the inhibitory activity of this compound against cPLA2α and its downstream effects on the production of various lipid mediators.

| Target Enzyme | IC50 Value | Cell/System | Reference |

| Cytosolic Phospholipase A2α (cPLA2α) | 4.2 nM | Isolated Enzyme | [3][4][5] |

| Inhibited Process/Product | IC50 Value | Cell Type/System | Stimulant | Reference |

| Arachidonic Acid Release | 24 nM | THP-1 cells | A23187 | [3] |

| Arachidonic Acid Release | 0.19 ± 0.068 µM | Human Whole Blood | A23187 | [3] |

| Prostaglandin E2 (PGE2) Production | 25 ± 19 nM | THP-1 cells | A23187 | [3] |

| Prostaglandin E2 (PGE2) Production | 0.20 ± 0.047 µM | Human Whole Blood | A23187 | [3] |

| Prostaglandin E2 (PGE2) Production | 3-4 nM | Human Polymorphonuclear Neutrophils (PMNs) | A23187 | [1] |

| Thromboxane B2 (TXB2) Production | 0.16 ± 0.093 µM | Human Whole Blood | A23187 | [3] |

| Leukotriene B4 (LTB4) Production | 0.32 ± 0.24 µM | Human Whole Blood | A23187 | [3] |

| Leukotriene C4 (LTC4) Production | 14 ± 6.7 nM | THP-1 cells | A23187 | [3] |

| 5-Lipoxygenase (5-LO) Product Biosynthesis | 1-10 nM | Human PMNs | fMLP, PAF, Thapsigargin | [1] |

| Platelet-Activating Factor (PAF) Biosynthesis | 1-2 nM | Human PMNs | Thapsigargin | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its application in research.

Caption: Mechanism of action of this compound in the arachidonic acid cascade.

Caption: General experimental workflow for studying lipid signaling with this compound.

Experimental Protocols

Measurement of Arachidonic Acid Release by LC-MS/MS

This protocol describes the quantification of arachidonic acid released from cultured cells following stimulation.

Materials:

-

Cultured cells (e.g., THP-1 monocytes)

-

Cell culture medium

-

This compound solution (in DMSO)

-

Cell stimulant (e.g., A23187 calcium ionophore)

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Acetonitrile

-

Formic acid

-

Internal standard (e.g., deuterated arachidonic acid, AA-d8)

-

Solid-phase extraction (SPE) cartridges (C18)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Plating: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

-

Pre-treatment with this compound: The following day, replace the medium with fresh, serum-free medium. Add this compound at various concentrations (e.g., 1 nM to 1 µM) or vehicle (DMSO) to the respective wells. Incubate for 30 minutes at 37°C.

-

Cell Stimulation: Add the cell stimulant (e.g., A23187 to a final concentration of 5 µM) to all wells except for the unstimulated control. Incubate for the desired time (e.g., 15-30 minutes) at 37°C.

-

Sample Collection: Terminate the experiment by placing the plate on ice. Transfer the cell supernatants to new tubes.

-

Sample Preparation:

-

Add the internal standard (AA-d8) to each supernatant sample.

-

Add ice-cold methanol to precipitate proteins. Vortex and centrifuge to pellet the precipitate.

-

Perform solid-phase extraction (SPE) on the supernatant. Condition the C18 SPE cartridge with methanol followed by water. Load the sample, wash with a low-organic solvent mixture, and elute the arachidonic acid with a high-organic solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the LC-MS/MS mobile phase.

-

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Separate arachidonic acid using a C18 column with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[3] Detect and quantify arachidonic acid and its internal standard using multiple reaction monitoring (MRM) in negative ion mode.

-

Data Analysis: Calculate the concentration of arachidonic acid in each sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Whole Blood Assay for Eicosanoid Production

This protocol outlines a method to measure the production of various eicosanoids (e.g., PGE2, TXB2, LTB4) in human whole blood.

Materials:

-

Freshly drawn human whole blood (with anticoagulant, e.g., heparin)

-

This compound solution (in DMSO)

-

Stimulant (e.g., calcium ionophore A23187 or lipopolysaccharide)

-

Saline

-

Methanol

-

Internal standards for each eicosanoid to be measured

-

Solid-phase extraction (SPE) cartridges (C18)

-

LC-MS/MS system or specific ELISA kits

Procedure:

-

Blood Collection: Collect human venous blood into tubes containing an anticoagulant.

-

Pre-incubation with this compound: Aliquot the whole blood into tubes. Add this compound at desired final concentrations or vehicle control. Incubate for 10-15 minutes at 37°C.

-

Stimulation: Add the stimulant to initiate eicosanoid production. Incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.

-

Termination and Plasma Separation: Stop the reaction by placing the tubes on ice. Centrifuge at a low speed to separate the plasma.

-

Sample Preparation (for LC-MS/MS):

-

To the plasma, add internal standards for the eicosanoids of interest.

-

Precipitate proteins with ice-cold methanol.

-

Perform solid-phase extraction as described in the previous protocol to isolate the eicosanoids.

-

Evaporate the eluate and reconstitute in the mobile phase.

-

-

Analysis:

-

LC-MS/MS: Analyze the samples using an LC-MS/MS method optimized for the separation and quantification of the target eicosanoids.

-

ELISA: Alternatively, use commercially available ELISA kits for the specific quantification of PGE2, TXB2, or LTB4 according to the manufacturer's instructions.

-

-

Data Analysis: Quantify the concentration of each eicosanoid and determine the inhibitory effect of this compound.

Prostaglandin E2 (PGE2) Measurement by ELISA

This protocol details the measurement of PGE2 in cell culture supernatants using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Cell culture supernatant samples (from an experiment as described in Protocol 1)

-

Commercially available PGE2 ELISA kit (containing PGE2 standard, PGE2-acetylcholinesterase conjugate (tracer), PGE2 monoclonal antibody, wash buffer, polysorbate, TMB substrate, etc.)

-

96-well plate pre-coated with a capture antibody

-

Microplate reader

Procedure:

-

Prepare Standards and Samples: Prepare a standard curve of known PGE2 concentrations according to the kit instructions. Dilute the cell culture supernatants if necessary to fall within the range of the standard curve.

-

Assay Procedure:

-

Add the standards, samples, PGE2 tracer, and PGE2 antibody to the appropriate wells of the 96-well plate.

-

Incubate the plate as per the kit's instructions to allow for competitive binding.

-

Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

Add the TMB substrate to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

-

Stop the reaction by adding the stop solution.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Generate a standard curve by plotting the absorbance versus the concentration of the PGE2 standards.

-

Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.

-

Assessment of Reversibility of cPLA2α Inhibition

This protocol provides a method to determine if the inhibition of cPLA2α by this compound is reversible in a cellular context.

Materials:

-

Cultured cells (e.g., human PMNs)

-

This compound

-

Cell stimulant

-

Wash buffer (e.g., PBS)

-

Assay reagents for measuring a downstream product (e.g., leukotrienes by LC-MS/MS or ELISA)

Procedure:

-

Inhibitor Treatment: Incubate the cells with a concentration of this compound known to cause significant inhibition (e.g., 100 nM) for a defined period (e.g., 30 minutes).

-

Washing Step:

-

Reversible Inhibitor Group: Centrifuge the this compound-treated cells, remove the supernatant containing the inhibitor, and resuspend the cell pellet in fresh, inhibitor-free medium. Repeat this washing step multiple times to ensure the removal of the unbound inhibitor.

-

Irreversible/Control Group: In parallel, maintain a set of this compound-treated cells without the washing step.

-

-

Cell Stimulation: After the final wash, resuspend the "washed" cells and the "unwashed" control cells in fresh medium. Stimulate both groups of cells with an appropriate agonist.

-

Analysis: Harvest the supernatant and measure the production of a downstream lipid mediator (e.g., LTB4).

-

Interpretation:

-

If the "washed" cells show a recovery of lipid mediator production that is comparable to the vehicle-treated control cells, it indicates that the inhibition by this compound is reversible .

-

If the "washed" cells continue to show inhibited lipid mediator production similar to the "unwashed" group, it suggests that the inhibition is irreversible or that the inhibitor dissociates very slowly.

-

Conclusion

This compound is a powerful and specific tool for investigating the role of cPLA2α in lipid signaling. Its high potency allows for the effective inhibition of arachidonic acid release and the subsequent production of a wide range of eicosanoids. By utilizing the detailed protocols and understanding the quantitative data presented in this guide, researchers can effectively employ this compound to elucidate the intricate involvement of cPLA2α-mediated pathways in health and disease, paving the way for new therapeutic strategies in inflammation, cancer, and other pathologies. When using this compound, it is crucial to be mindful of its potential off-target effects at higher concentrations and to design experiments with appropriate controls to ensure the specific investigation of cPLA2α function.

References

- 1. A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ELISA assay for prostaglandin E2 (PGE2) concentration [bio-protocol.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

Pyrrophenone's Role in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of pyrrophenone, a potent and specific inhibitor of group IVA cytosolic phospholipase A2 (cPLA2α). We will explore its mechanism of action, present quantitative data on its inhibitory effects, detail relevant experimental protocols, and visualize the key signaling pathways and workflows involved. This document is intended to serve as a comprehensive resource for professionals engaged in inflammation research and the development of novel anti-inflammatory therapeutics.

Core Mechanism of Action: Inhibition of cPLA2α

This compound's primary anti-inflammatory effect stems from its highly potent and specific inhibition of the cPLA2α enzyme.[1] cPLA2α is a critical upstream enzyme in the inflammatory cascade, responsible for hydrolyzing membrane phospholipids to release arachidonic acid (AA).[2] The released AA serves as the precursor for the synthesis of a wide array of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[2]

By inhibiting cPLA2α, this compound effectively cuts off the supply of arachidonic acid, thereby preventing the downstream production of these key mediators. This "substrate deprivation" is the cornerstone of its anti-inflammatory activity.[2][3] The inhibition is reversible; its effects can be negated by the addition of exogenous arachidonic acid or by washing the compound from the cells.[2][4]

The proposed chemical mechanism for inhibition involves the formation of a hemiketal between the ketone carbonyl group of this compound and the active site serine residue of the cPLA2α enzyme.[5] This targeted action makes this compound a more potent and specific inhibitor compared to other cPLA2α inhibitors like methyl-arachidonoyl-fluoro-phosphonate (MAFP) and arachidonoyl-trifluoromethylketone (AACOCF3).[2][3]

Signaling Pathway Modulated by this compound

This compound intervenes at a pivotal point in the inflammatory signaling cascade. The diagram below illustrates how its inhibition of cPLA2α disrupts the production of multiple classes of inflammatory lipid mediators.

Specificity and Off-Target Considerations

Studies have shown that this compound does not directly inhibit the activity of other phospholipases, such as phospholipase D (PLD), in fMLP-activated neutrophils.[2][3] However, researchers must be aware of potential off-target effects at higher concentrations. At concentrations exceeding 0.5 µM, this compound has been shown to inhibit the release of calcium from the endoplasmic reticulum, a mechanism independent of its action on cPLA2α.[5] This effect can consequently block the calcium-dependent translocation of the cPLA2α C2 domain to its membrane substrate.[5] Therefore, careful dose-response studies are critical to ensure that observed effects are due to the specific inhibition of cPLA2α catalytic activity and not these off-target actions.[5]

Quantitative Data on Inhibitory Activity

This compound exhibits potent inhibitory activity at nanomolar concentrations across various cellular systems and against multiple inflammatory mediators. The following tables summarize the key quantitative data reported in the literature.

Table 1: Inhibition of cPLA2α Enzyme and Arachidonic Acid Release

| Target | System | Stimulus | IC50 Value | Reference |

| cPLA2α Enzyme | Isolated Human Enzyme | - | 4.2 nM | [1][6] |

| AA Release | THP-1 Cells | A23187 | 24 ± 1.7 nM | [1] |

| AA Release | Human Whole Blood | A23187 | 0.19 ± 0.068 µM | [1] |

| AA Release | Serum-stimulated IMLF+/+ | Serum | ~0.05 µM | [5] |

Table 2: Inhibition of Eicosanoid and PAF Biosynthesis

| Mediator Inhibited | System | Stimulus | IC50 Value | Reference |

| Leukotrienes (LTs) | Human PMN | fMLP, PAF, Thapsigargin | 1 - 10 nM | [2] |

| Leukotrienes (LTs) | Human PMN | A23187 | 5 nM | [2] |

| Leukotriene B4 (LTB4) | Human Whole Blood | A23187 | 0.32 ± 0.24 µM | [1] |

| Leukotriene C4 (LTC4) | THP-1 Cells | A23187 | 14 ± 6.7 nM | [1] |

| Prostaglandin E2 (PGE2) | Human PMN | A23187 | 3 - 4 nM | [2] |

| Prostaglandin E2 (PGE2) | THP-1 Cells | A23187 | 25 ± 19 nM | [1] |

| Prostaglandin E2 (PGE2) | Human Whole Blood | A23187 | 0.20 ± 0.047 µM | [1] |

| Thromboxane B2 (TXB2) | Human Whole Blood | A23187 | 0.16 ± 0.093 µM | [1] |

| Platelet-Activating Factor (PAF) | Human PMN | Thapsigargin | 1 - 2 nM | [2] |

Experimental Protocols

The following section details a representative experimental methodology for assessing the inhibitory effect of this compound on inflammatory mediator biosynthesis in human neutrophils (PMN), as adapted from published studies.[2][3][4]

Methodology: Assessment in Human Neutrophils

-

Isolation of Neutrophils (PMN):

-

Human PMN are isolated from venous blood of healthy donors using dextran sedimentation followed by centrifugation over a Ficoll-Paque density gradient.

-

Contaminating erythrocytes are removed by hypotonic lysis.

-

Isolated PMN are resuspended in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS).

-

-

Pre-incubation with this compound:

-

PMN suspensions (e.g., 5 x 10^6 cells/mL) are pre-warmed to 37°C.

-

Cells are pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes).

-

-

Cellular Activation/Stimulation:

-

Inflammatory mediator biosynthesis is initiated by adding a stimulating agent. Common stimuli include:

-

Receptor-dependent: fMLP (N-formyl-methionyl-leucyl-phenylalanine), PAF.

-

Receptor-independent: Calcium ionophore A23187, thapsigargin (SERCA inhibitor).

-

-

-

Induction of COX-2 (for PGE2 assays):

-

To study the effect on COX-2-derived prostaglandins, PMN are pre-incubated for several hours (e.g., 4 hours) with priming agents like GM-CSF and TNF-α to induce COX-2 expression before stimulation.[2]

-

-

Incubation and Termination:

-

Incubations are carried out at 37°C for a defined period (e.g., 5-15 minutes).

-

The reaction is stopped by placing samples on ice and adding a suitable solvent (e.g., methanol) for extraction of lipid mediators.

-

-

Quantification of Mediators:

-

Cell suspensions are centrifuged to remove cell debris.

-

The supernatants are analyzed for the presence of leukotrienes, prostaglandins, and PAF.

-

Quantification is typically performed using Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Experimental Workflow Diagram

Summary and Conclusion

This compound is a highly valuable pharmacological tool for the study of inflammatory processes. Its potent and specific inhibition of cPLA2α at nanomolar concentrations effectively halts the production of downstream pro-inflammatory lipid mediators, including prostaglandins, leukotrienes, and PAF.[2][3] While its primary mechanism is well-characterized, users should remain cognizant of potential off-target effects on calcium signaling at micromolar concentrations, underscoring the importance of meticulous experimental design.[5]

Currently, detailed information regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is not widely available in the public domain. Furthermore, while some pyrrole-containing compounds have been investigated for effects on other inflammatory pathways like NF-κB, a direct link between this compound and these pathways has not been established in the reviewed literature.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrrophenone's Impact on Arachidonic Acid Release: A Technical Guide

Introduction

Pyrrophenone is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade.[1][2] cPLA2α is responsible for the release of arachidonic acid (AA) from membrane phospholipids, which is the rate-limiting step in the biosynthesis of eicosanoids, including prostaglandins, thromboxanes, and leukotrienes.[1][3][4] These lipid mediators are pivotal in a myriad of physiological and pathological processes, most notably inflammation.[4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on arachidonic acid release, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

The primary mechanism by which this compound curtails the inflammatory response is through its direct and reversible inhibition of cPLA2α.[1][2] Unlike some other inhibitors, it does not exhibit slow-binding characteristics.[1] By blocking the catalytic activity of cPLA2α, this compound effectively prevents the liberation of arachidonic acid from the sn-2 position of membrane phospholipids. This substrate deprivation halts the downstream production of various pro-inflammatory lipid mediators.[2][5]

The activation of cPLA2α is a multi-step process initiated by an increase in intracellular calcium ([Ca2+]c). This calcium influx triggers the translocation of cPLA2α from the cytosol to the endoplasmic reticulum and Golgi apparatus, where it can access its phospholipid substrates.[3] this compound has been shown to have off-target effects at higher concentrations (IC50 of ~0.5–1 µM), notably the inhibition of calcium release from the endoplasmic reticulum.[3] This secondary effect can also contribute to the reduction of arachidonic acid release by preventing the calcium-dependent translocation of cPLA2α to the membrane.[3] It is crucial to use this compound at concentrations below 0.2 µM to ensure its specific action on the catalytic activity of cPLA2α and to minimize these off-target effects.[3]

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound has been quantified across various enzymatic and cellular assays. The following tables summarize its inhibitory concentrations (IC50) for cPLA2α activity, arachidonic acid release, and the subsequent production of eicosanoids.

| Parameter | System | IC50 Value | Reference |

| cPLA2α Enzyme Activity | Isolated Enzyme | 4.2 nM | [6][7] |

| Arachidonic Acid Release | A23187-stimulated THP-1 cells | 24 nM | [1] |

| Arachidonic Acid Release | Serum-stimulated IMLF+/+ | ~50 nM | [3] |

| Prostaglandin E2 Synthesis | Interleukin-1-induced human renal mesangial cells | 8.1 nM | [1] |

| Leukotriene Biosynthesis | fMLP-activated human neutrophils | 1-10 nM | [2] |

| Leukotriene Biosynthesis | PAF-activated human neutrophils | 1-10 nM | [2] |

| Leukotriene Biosynthesis | Thapsigargin-activated human neutrophils | 1-10 nM | [2] |

| PGE2 and PAF Biosynthesis | Human neutrophils | 1-20 nM | [2][5] |

Experimental Protocols

Measurement of Arachidonic Acid Release in Cell Culture

This protocol describes a common method for quantifying the release of arachidonic acid from cultured cells, often employing radiolabeling.

1. Cell Culture and Labeling:

-

Human monocytic cells (THP-1) or other relevant cell lines are cultured in an appropriate medium.

-

Cells are seeded in multi-well plates and incubated with radiolabeled arachidonic acid (e.g., [3H]AA or [14C]AA) for a sufficient period (e.g., 18-24 hours) to allow for its incorporation into cellular phospholipids.[8][9][10]

-

After the labeling period, the cells are washed with a buffer containing fatty acid-free bovine serum albumin (BSA) to remove unincorporated radiolabeled arachidonic acid.[11]

2. Inhibition with this compound:

-

The washed cells are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 15-30 minutes).

3. Stimulation of Arachidonic Acid Release:

-

Arachidonic acid release is induced by adding a stimulating agent. Common stimuli include:

-

The cells are incubated with the stimulus for a defined period (e.g., 5-30 minutes).

4. Quantification of Released Arachidonic Acid:

-

Following stimulation, the culture supernatant is collected.

-

The amount of radiolabeled arachidonic acid released into the supernatant is quantified using liquid scintillation counting.[11]

-

The results are typically expressed as a percentage of the total incorporated radioactivity.

5. Data Analysis:

-

The inhibitory effect of this compound is calculated by comparing the amount of arachidonic acid released in the presence of the inhibitor to that released in the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of cPLA2α-Mediated Arachidonic Acid Release and Inhibition by this compound

Caption: this compound's dual inhibition of cPLA2α activity and calcium signaling.

Experimental Workflow for Assessing this compound's Effect

Caption: Workflow for measuring arachidonic acid release inhibition.

Logical Relationship of this compound's Effects

Caption: Concentration-dependent effects of this compound.

Conclusion

This compound stands out as a highly potent and specific inhibitor of cPLA2α, making it an invaluable tool for investigating the roles of arachidonic acid and its metabolites in health and disease.[1][2] Its mechanism primarily involves the reversible inhibition of the enzyme's catalytic site, which effectively blocks the release of arachidonic acid and the subsequent synthesis of eicosanoids and platelet-activating factor.[1][2] However, researchers must be cognizant of its off-target effects on calcium mobilization at higher concentrations to ensure the accurate interpretation of experimental results.[3] Careful dose-response studies are essential to leverage this compound's specificity and to delineate the precise contributions of cPLA2α in various cellular processes.[3] The detailed protocols and quantitative data presented herein provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into inflammatory pathways and beyond.

References

- 1. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dysregulation of the Arachidonic Acid Pathway in Cystic Fibrosis: Implications for Chronic Inflammation and Disease Progression [mdpi.com]

- 5. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. researchgate.net [researchgate.net]

- 11. Measurement of arachidonic acid release from human polymorphonuclear neutrophils and platelets: comparison between gas chromatographic and radiometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Reversible Inhibition Mechanism of Pyrrophenone

Executive Summary: Pyrrophenone is a highly potent and specific pyrrolidine-based inhibitor of cytosolic phospholipase A2α (cPLA2α), a critical enzyme responsible for the release of arachidonic acid from membrane phospholipids and the subsequent production of pro-inflammatory eicosanoids and platelet-activating factor (PAF). This document provides a detailed overview of this compound's mechanism of action, characterized by its rapid and reversible binding to the cPLA2α catalytic site. We present quantitative data on its inhibitory potency, detail key experimental protocols for its characterization, and discuss important considerations for its use in research, including concentration-dependent off-target effects.

Introduction to cPLA2α and this compound

Cytosolic phospholipase A2α (cPLA2α) is a calcium-dependent enzyme that plays a rate-limiting role in the inflammatory cascade.[1] Upon cellular stimulation and a rise in intracellular calcium, cPLA2α translocates from the cytosol to membrane surfaces, where it selectively hydrolyzes phospholipids at the sn-2 position to release arachidonic acid (AA).[2] This free AA serves as the precursor for the biosynthesis of a wide array of lipid mediators, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.

Given its central role, cPLA2α is a key therapeutic target for inflammatory diseases. This compound has emerged as a powerful pharmacological tool and potential therapeutic agent due to its superior characteristics compared to earlier inhibitors.[1][3] It is a cell-permeable, non-toxic compound that exhibits rapid, reversible, and highly potent inhibition of cPLA2α.[3]

Core Inhibition Mechanism

The primary mechanism of this compound is the direct and reversible inhibition of the catalytic activity of cPLA2α.[1][3] This mechanism can be broken down into several key steps:

-

Reversible Binding: this compound occupies the catalytic site of the cPLA2α enzyme.[3] This binding is reversible, distinguishing it from irreversible inhibitors like methyl-arachidonoyl-fluoro-phosphonate (MAFP) and slow, tight-binding inhibitors like arachidonoyl-trifluoromethylketone (AACOCF₃).[3][4] The action of this compound is rapid and does not require a pre-incubation period to achieve its inhibitory effect.

-

Inhibition of Substrate Hydrolysis: By binding to the active site, this compound prevents cPLA2α from hydrolyzing its phospholipid substrates. This directly blocks the release of arachidonic acid and lyso-PAF, the precursors for eicosanoids and PAF, respectively.[3] this compound also effectively inhibits the esterase and lysophospholipase activities of cPLA2α.[1][5]

-

Downstream Pathway Suppression: The inhibition of AA release effectively starves the downstream COX and LOX enzyme pathways of their necessary substrate. This leads to a potent, dose-dependent suppression of prostaglandins (e.g., PGE₂), leukotrienes (e.g., LTC₄, LTB₄), and thromboxanes (e.g., TXB₂).[3][6] This effect is a specific consequence of substrate deprivation, not direct inhibition of the downstream enzymes.[3][5]

Quantitative Analysis of Inhibition

This compound's inhibitory potency has been quantified across various enzymatic and cellular assays. It demonstrates high potency in the low nanomolar range for cPLA2α and subsequent cellular effects.

Table 1: Inhibitory Potency (IC₅₀) of this compound

| Target System | Parameter Measured | Stimulus | IC₅₀ Value | Reference(s) |

| Purified Enzyme | cPLA2α Activity | - | 4.2 nM | [6][7] |

| THP-1 Cells | Arachidonic Acid Release | A23187 | 24 nM | [6][7] |

| THP-1 Cells | Prostaglandin E₂ (PGE₂) | A23187 | 25 nM | [6] |

| THP-1 Cells | Leukotriene C₄ (LTC₄) | A23187 | 14 nM | [6] |

| Human Neutrophils | LT, PGE₂, PAF Biosynthesis | Various | 1 - 20 nM | [3][8] |

| Human Renal Cells | PGE₂ Synthesis | Interleukin-1 | 8.1 nM | [1][4][5] |

| Human Whole Blood | Arachidonic Acid Release | A23187 | 190 nM | [6] |

| Human Whole Blood | PGE₂ Production | A23187 | 200 nM | [6] |

| Human Whole Blood | Thromboxane B₂ (TXB₂) | A23187 | 160 nM | [6] |

| Human Whole Blood | Leukotriene B₄ (LTB₄) | A23187 | 320 nM | [6] |

Table 2: Selectivity Profile of this compound

| Enzyme Target | Inhibition | Note | Reference(s) |

| cPLA2α | Highly Potent (IC₅₀ = 4.2 nM) | Primary target. | |

| Secretory PLA₂ (sPLA₂), Types IB and IIA | Very Low Potency | Over 100-fold less potent; not inhibited at concentrations up to ~250 µM. | [1][7] |

| Cyclooxygenase (COX) / Lipoxygenase (LOX) | No Direct Inhibition | Inhibition of products is due to substrate deprivation. | [1][4][5] |

| Phospholipase D (PLD) | No Direct Inhibition | Not directly inhibited in fMLP-activated neutrophils. | [3] |

Key Experimental Protocols

Protocol for Assessing Reversibility in Human Neutrophils

This protocol demonstrates that the inhibitory effect of this compound can be reversed by washing the compound away, a hallmark of reversible inhibitors.

-

Cell Preparation: Isolate human polymorphonuclear neutrophils (PMN) from fresh blood.

-

Inhibitor Treatment: Incubate PMN suspensions with a concentration of this compound sufficient for inhibition (e.g., 100 nM) for 10 minutes at 37°C.

-

Washing Step: Centrifuge the cells and wash them. One sample is washed with a simple incubation buffer (e.g., HBSS), while the other is washed with autologous plasma. The proteins in plasma facilitate the removal of the lipophilic inhibitor from the cells.

-

Stimulation: Resuspend the washed cells in fresh buffer and stimulate them with an agonist like thapsigargin for 5-10 minutes to induce eicosanoid synthesis.

-

Analysis: Stop the reaction and quantify leukotriene (LT) biosynthesis using appropriate analytical methods (e.g., LC-MS/MS).

-

Expected Outcome: LT biosynthesis is restored in cells washed with plasma but not in those washed with buffer alone, confirming the reversible nature of the inhibition.[3]

Protocol for Demonstrating Specificity via Substrate Rescue

This experiment confirms that this compound acts on cPLA2α and not on downstream enzymes like 5-lipoxygenase (5-LO).

-

Cell Preparation: Use isolated human PMNs.

-

Inhibitor Treatment: Pre-treat cells with an inhibitory concentration of this compound (e.g., 100 nM) for 10 minutes.

-

Stimulation & Rescue: Activate the cells with a stimulus (e.g., thapsigargin or A23187). To one set of treated cells, add exogenous arachidonic acid (e.g., 2.5 µM).

-

Analysis: After a 5-minute incubation, stop the reaction and measure 5-LO product biosynthesis.

-

Expected Outcome: The addition of exogenous AA should fully restore the biosynthesis of leukotrienes in the this compound-treated cells.[3] This demonstrates that the 5-LO pathway is functional and was only inactive due to the lack of substrate from cPLA2α activity.

Off-Target Considerations

While highly specific at lower concentrations, researchers must be aware of potential off-target effects at higher concentrations.

-

Inhibition of Calcium Mobilization: At concentrations exceeding ~0.5 µM, this compound has been shown to block calcium release from the endoplasmic reticulum (ER) in response to stimuli like ATP and serum.[2][9]

-

cPLA2α-Independent Effect: This effect on calcium signaling is a true off-target mechanism, as it occurs even in cells genetically deficient in cPLA2α.[2][9]

-

Functional Consequence: By blocking the necessary calcium signal, high concentrations of this compound can inhibit the translocation of the cPLA2α C2 domain to the membrane, a step required for its activation.[2] This means at high doses, it can inhibit the pathway through two distinct mechanisms: blocking activation and blocking catalysis.

-

Experimental Guideline: To ensure that observed effects are due to the direct inhibition of cPLA2α catalytic activity, it is critical to use this compound at concentrations below 0.2-0.3 µM and to perform careful dose-response studies.[2]

Conclusion

This compound is a best-in-class pharmacological inhibitor of cPLA2α, characterized by its high potency, specificity, and reversible mechanism of action. By reversibly occupying the enzyme's catalytic site, it prevents the release of arachidonic acid, thereby suppressing the production of a wide range of pro-inflammatory lipid mediators. Its well-defined mechanism and the availability of robust experimental protocols make it an invaluable tool for researchers investigating the roles of cPLA2α and eicosanoids in physiology and disease. Awareness of its concentration-dependent off-target effects on calcium signaling is crucial for accurate data interpretation. These properties collectively underscore this compound's potential as a lead compound for developing novel anti-inflammatory therapeutics.[4]

References

- 1. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: The Use of Pyrrophenone in Macrophage Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrrophenone is a potent and selective inhibitor of the Group IVA cytosolic phospholipase A2 (cPLA2α), an enzyme critical for the release of arachidonic acid (AA) from membrane phospholipids.[1][2] In macrophages, cPLA2α is a key player in the inflammatory response, as the liberated AA serves as the precursor for the synthesis of various pro-inflammatory lipid mediators, including prostaglandins (PGs) and leukotrienes (LTs).[3][4] This document provides detailed protocols and application notes for utilizing this compound in macrophage cell culture to investigate inflammatory signaling pathways and screen for potential anti-inflammatory therapeutics.

Mechanism of Action

This compound specifically targets the catalytic activity of cPLA2α. Upon cellular stimulation by inflammatory signals such as lipopolysaccharide (LPS) or zymosan, cPLA2α translocates to the Golgi apparatus and endoplasmic reticulum where it hydrolyzes phospholipids to release arachidonic acid.[5] AA is then metabolized by cyclooxygenase (COX) enzymes to produce prostaglandins (e.g., PGE2) or by lipoxygenase (LOX) enzymes to produce leukotrienes. By inhibiting cPLA2α, this compound effectively cuts off the supply of the AA precursor, thereby blocking the downstream production of these potent eicosanoid signaling molecules.[2][3]

Applications in Macrophage Research

-

Studying Eicosanoid-Mediated Inflammation: this compound is an excellent tool for dissecting the role of cPLA2α-derived lipid mediators in macrophage-driven inflammation. By inhibiting PGE2 and LT production, researchers can study downstream effects on cytokine production, cell migration, and immune cell signaling.[2][4]

-

NLRP3 Inflammasome Activation: The NLRP3 inflammasome is a multiprotein complex in macrophages that, upon activation, leads to the cleavage of Caspase-1 and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[6] While the precise role of cPLA2α is still under investigation, its downstream products can influence NLRP3 activation. This compound can be used to probe the link between arachidonic acid metabolism and inflammasome-dependent inflammatory diseases.[7]

Quantitative Data Summary

This compound exhibits high potency, with IC50 values typically in the low nanomolar range for the inhibition of various eicosanoids.

| Parameter | Cell Type | Stimulus | IC50 Value (nM) | Reference |

| Leukotriene (LT) Biosynthesis | Human Neutrophils | A23187 | 1 - 20 | [2] |

| Prostaglandin E2 (PGE2) Biosynthesis | Human Neutrophils | A23187 | 3 - 4 | [3] |

| Platelet-Activating Factor (PAF) Biosynthesis | Human Neutrophils | Thapsigargin | 1 - 2 | [3] |

| Arachidonic Acid (AA) Release | IMLF+/+ | Serum | ~50 | [5] |

| Prostaglandin E2 (PGE2) Biosynthesis | BMDMs & RAW 264.7 | F. tularensis | Effective at 1000 | [4] |

Experimental Protocols

Protocol 1: Inhibition of PGE2 Production in LPS-Stimulated Macrophages

This protocol details the steps to measure the inhibitory effect of this compound on prostaglandin E2 (PGE2) production in bone marrow-derived macrophages (BMDMs) or the RAW 264.7 cell line stimulated with LPS.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

This compound (solubilized in DMSO or ethanol).

-

Lipopolysaccharide (LPS).

-

Phosphate-Buffered Saline (PBS).

-

PGE2 ELISA Kit.

-

24-well tissue culture plates.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells or differentiate BMDMs according to standard protocols.[8]

-

Seeding: Seed macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment: The next day, carefully remove the culture medium. Wash cells once with warm PBS. Add fresh serum-free medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO). Incubate for 30-60 minutes at 37°C.

-

Stimulation: Add LPS to each well to a final concentration of 1 µg/mL. Incubate for 18-24 hours at 37°C.

-

Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for analysis.

-

PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.

-

Data Analysis: Plot the PGE2 concentration against the log concentration of this compound to determine the IC50 value.

Protocol 2: Cytotoxicity Assay

It is crucial to ensure that the observed inhibitory effects are not due to drug-induced cell death. A simple viability assay should be performed in parallel with the functional assays.

Materials:

-

Macrophage cells.

-

Complete culture medium.

-

This compound.

-

Cell Viability Assay Kit (e.g., MTT, PrestoBlue, or LDH release assay).

-

96-well tissue culture plates.

Methodology:

-

Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.

-

Treatment: Treat the cells with the same concentrations of this compound used in the functional assay for the same duration (e.g., 24 hours). Include a vehicle control and a positive control for cell death (e.g., 1% Triton X-100).

-

Assay: Perform the viability assay according to the manufacturer’s protocol.

-

Analysis: Compare the viability of this compound-treated cells to the vehicle-treated control cells. The concentrations used should not significantly reduce cell viability.

Important Considerations

-

Specificity and Off-Target Effects: While this compound is highly selective for cPLA2α, off-target effects have been reported at higher concentrations (>0.5 µM).[5] Specifically, this compound can inhibit calcium release from the endoplasmic reticulum, which may independently affect cellular processes. Therefore, it is critical to perform careful dose-response studies and use the lowest effective concentration possible.[5]

-

Reversibility: The inhibitory effect of this compound on cPLA2α has been shown to be reversible.[3] Washing the cells after treatment can restore the biosynthesis of lipid mediators, a useful property for specific experimental designs.[3]

-

Vehicle Control: this compound is typically dissolved in DMSO or ethanol. Always include a vehicle control in all experiments to account for any effects of the solvent on macrophage function. The final solvent concentration should be kept low (typically <0.2%).[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Role of NLRP3 Inflammasome Activation Pathway of Hepatic Macrophages in Liver Ischemia–Reperfusion Injury [frontiersin.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols for Lipidomics Studies Using Pyrrophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrophenone is a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the initiation of the inflammatory cascade.[1][2][3] By specifically targeting cPLA2α, this compound blocks the release of arachidonic acid (AA) from membrane phospholipids, thereby inhibiting the downstream production of eicosanoids, including prostaglandins, thromboxanes, and leukotrienes, as well as platelet-activating factor (PAF).[1][4] This targeted mechanism of action makes this compound an invaluable pharmacological tool for investigating the intricate roles of cPLA2α-mediated lipid signaling in various physiological and pathological processes.

Lipidomics, the large-scale study of lipids in biological systems, coupled with the use of specific inhibitors like this compound, offers a powerful approach to dissect the complexities of lipid metabolism and signaling. By analyzing the global changes in the lipid profile following cPLA2α inhibition, researchers can identify novel lipid mediators, elucidate their signaling pathways, and discover potential biomarkers for inflammatory and other diseases.

These application notes provide detailed protocols for utilizing this compound in lipidomics studies, from cell culture and treatment to lipid extraction and analysis by liquid chromatography-mass spectrometry (LC-MS). Furthermore, representative quantitative data are presented to illustrate the expected outcomes of such studies.

Signaling Pathway of cPLA2α Inhibition by this compound

The activation of cPLA2α is a critical step in the production of a wide array of lipid signaling molecules. Upon cellular stimulation, increased intracellular calcium levels promote the translocation of cPLA2α to the membrane, where it hydrolyzes phospholipids at the sn-2 position, preferentially releasing arachidonic acid. This compound intervenes at this crucial juncture, preventing the liberation of arachidonic acid and consequently halting the entire downstream cascade.

Experimental Workflow for Lipidomics Analysis

A typical lipidomics workflow involving this compound treatment consists of several key stages, from cell culture to data analysis. The following diagram outlines a standard procedure for investigating the effects of cPLA2α inhibition on the cellular lipidome.

References

- 1. balsinde.org [balsinde.org]

- 2. Bioactive lipid signaling and lipidomics in macrophage polarization: Impact on inflammation and immune regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Off-target effect of the cPLA2α inhibitor this compound: Inhibition of calcium release from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Determining the IC50 of Pyrrophenone in Cell-Based Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrophenone is a potent and specific inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.[1][2] cPLA2α is responsible for the release of arachidonic acid (AA) from membrane phospholipids, which is the rate-limiting step in the biosynthesis of eicosanoids, including prostaglandins and leukotrienes.[2][3][4] These lipid mediators are critically involved in various physiological and pathological processes, such as inflammation, pain, fever, and cancer. Consequently, inhibitors of cPLA2α, like this compound, are invaluable tools for studying these pathways and represent potential therapeutic agents for inflammatory diseases.[1][5] This document provides detailed protocols and application notes for determining the half-maximal inhibitory concentration (IC50) of this compound in cell-based assays.

Mechanism of Action of this compound

This compound reversibly inhibits cPLA2α, thereby preventing the release of arachidonic acid from the cell membrane.[2][3] This action subsequently blocks the entire downstream arachidonic acid cascade, leading to a reduction in the production of pro-inflammatory eicosanoids and platelet-activating factor (PAF).[1][3] The inhibitory effect of this compound is highly specific to cPLA2α, with significantly less potency against other phospholipase A2 enzymes.[2]

Quantitative Data: IC50 Values of this compound

The IC50 of this compound can vary depending on the cell type, stimulus, and the specific endpoint being measured. Below is a summary of reported IC50 values from various cell-based assays.